![molecular formula C5H8N6 B6269356 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole CAS No. 1909286-88-9](/img/no-structure.png)

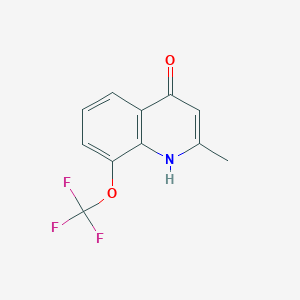

5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole, also known as 5-Azidomethyl-1H-1,2,3-triazole, is a synthetic molecule with a wide range of applications in scientific research. It is a three-ring nitrogen-containing heterocyclic compound with an azidoethyl group attached to the central carbon atom of the triazole. The azidoethyl group provides a versatile and powerful tool for chemical modification and labeling of molecules. This molecule has been used in a variety of areas, including organic synthesis, biochemistry, and drug discovery.

Wissenschaftliche Forschungsanwendungen

5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole has been used in a variety of scientific research applications. It has been used as a linker molecule to modify proteins and peptides, as a precursor for the synthesis of heterocyclic compounds, and as a probe for the study of enzyme-catalyzed reactions. It has also been used in the synthesis of novel small molecules and polymers.

Wirkmechanismus

The mechanism of action of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is largely dependent on its application. In organic synthesis, the azidoethyl group can be used as a nucleophile to form a variety of compounds. In biochemistry, the azidoethyl group can be used as a reactive handle for modifying proteins and peptides. In drug discovery, the azidoethyl group can be used to target enzymes and other proteins involved in disease pathways.

Biochemical and Physiological Effects

5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450s. In vivo studies have shown that the compound can modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450s, and can modulate the activity of other proteins involved in drug metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole in lab experiments include its ability to modify proteins and peptides, its ability to act as a nucleophile for forming a variety of compounds, and its ability to target enzymes and other proteins involved in disease pathways. The limitations of using the compound in lab experiments include its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to modulate the activity of other proteins involved in drug metabolism.

Zukünftige Richtungen

The future directions for 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole are vast. The compound could be further studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs, or its potential to modulate the activity of other proteins involved in drug metabolism. It could also be studied for its potential to be used in the synthesis of novel small molecules and polymers. Additionally, it could be studied for its potential to be used as a linker molecule to modify proteins and peptides, as a precursor for the synthesis of heterocyclic compounds, or as a probe for the study of enzyme-catalyzed reactions.

Synthesemethoden

The synthesis of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole has been studied extensively. The most common method is the reaction of 1-methyl-1H-1,2,3-triazole with ethyl chloroformate and sodium azide. This reaction yields a mixture of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole and 5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole. The mixture can be separated by column chromatography.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole involves the reaction of 1-methyl-1H-1,2,3-triazole with (1R)-1-chloroethyl azide.", "Starting Materials": [ "1-methyl-1H-1,2,3-triazole", "(1R)-1-chloroethyl azide" ], "Reaction": [ "To a solution of 1-methyl-1H-1,2,3-triazole in anhydrous DMF, add (1R)-1-chloroethyl azide.", "Heat the reaction mixture at 80°C for 24 hours.", "Cool the reaction mixture to room temperature and filter off any precipitate.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system to obtain 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole as a white solid." ] } | |

CAS-Nummer |

1909286-88-9 |

Molekularformel |

C5H8N6 |

Molekulargewicht |

152.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.